Iodoazidopotentidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

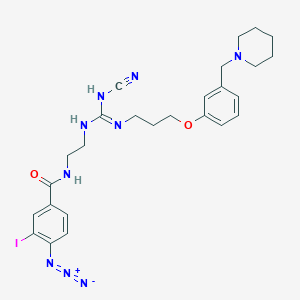

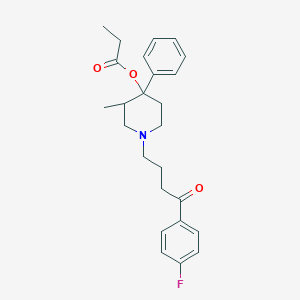

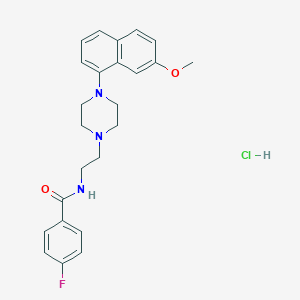

Iodoazidopotentidine is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of the histamine H2 receptor antagonist, potentidine, and is used as a photoaffinity labeling agent. The compound is synthesized through a series of chemical reactions that involve the use of iodine and azide functional groups. Iodoazidopotentidine has been used in various studies to investigate the mechanism of action of histamine H2 receptors, as well as to identify the binding sites of other ligands.

Mecanismo De Acción

The mechanism of action of iodoazidopotentidine involves the covalent modification of the histamine H2 receptor. Upon exposure to ultraviolet light, the azide functional group of iodoazidopotentidine undergoes a photochemical reaction that results in the formation of a highly reactive nitrene intermediate. This intermediate then reacts with nearby amino acid residues in the receptor, resulting in the covalent modification of the receptor.

Efectos Bioquímicos Y Fisiológicos

Iodoazidopotentidine has been shown to have minimal biochemical and physiological effects. The compound does not bind to histamine H2 receptors, nor does it affect their activity. However, the covalent modification of the receptor by iodoazidopotentidine can provide valuable information about the structure and function of the receptor.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of iodoazidopotentidine is its specificity for histamine H2 receptors. The compound can be used to selectively label these receptors, allowing for the identification of their binding sites. However, one limitation of iodoazidopotentidine is its potential for non-specific labeling of other proteins. This can be mitigated by using appropriate controls and experimental conditions.

Direcciones Futuras

There are several future directions for the use of iodoazidopotentidine in scientific research. One direction is the investigation of the interaction between histamine H2 receptors and other proteins, such as G-proteins and β-arrestins. Another direction is the use of iodoazidopotentidine to study the conformational changes that occur in the receptor upon ligand binding. Additionally, iodoazidopotentidine can be used to identify the binding sites of other ligands, such as inverse agonists and allosteric modulators. Overall, iodoazidopotentidine has the potential to provide valuable insights into the structure and function of histamine H2 receptors, as well as other proteins involved in signal transduction.

Métodos De Síntesis

The synthesis of iodoazidopotentidine involves several steps. The first step is the protection of the amine group of potentidine using a protecting group such as Boc (tert-butoxycarbonyl). The next step is the introduction of an iodine atom into the molecule using iodine monochloride. The resulting compound is then reacted with sodium azide to introduce the azide functional group. Finally, the protecting group is removed to obtain iodoazidopotentidine.

Aplicaciones Científicas De Investigación

Iodoazidopotentidine has been used extensively in scientific research to investigate the mechanism of action of histamine H2 receptors. The compound has been used to identify the binding sites of other ligands, as well as to study the conformational changes that occur in the receptor upon ligand binding. Iodoazidopotentidine has also been used to study the interaction between histamine H2 receptors and G-proteins.

Propiedades

Número CAS |

126632-02-8 |

|---|---|

Nombre del producto |

Iodoazidopotentidine |

Fórmula molecular |

C26H32IN9O2 |

Peso molecular |

629.5 g/mol |

Nombre IUPAC |

4-azido-N-[2-[[N-cyano-N'-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]carbamimidoyl]amino]ethyl]-3-iodobenzamide |

InChI |

InChI=1S/C26H32IN9O2/c27-23-17-21(8-9-24(23)34-35-29)25(37)30-11-12-32-26(33-19-28)31-10-5-15-38-22-7-4-6-20(16-22)18-36-13-2-1-3-14-36/h4,6-9,16-17H,1-3,5,10-15,18H2,(H,30,37)(H2,31,32,33) |

Clave InChI |

ZDEJFUULRAFTAI-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)OCCCN=C(NCCNC(=O)C3=CC(=C(C=C3)N=[N+]=[N-])I)NC#N |

SMILES canónico |

C1CCN(CC1)CC2=CC(=CC=C2)OCCCN=C(NCCNC(=O)C3=CC(=C(C=C3)N=[N+]=[N-])I)NC#N |

Otros números CAS |

126632-02-8 |

Sinónimos |

I-AZPT iodoazidopotentidine N-(2-(4-azido-3-iodobenzamido)ethyl)-N'-cyano-N''-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)guanidine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3,4,5-Tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine](/img/structure/B165735.png)

![N3,N3-dimethylbenzo[b]thiophene-2,3-diamine](/img/structure/B165744.png)